N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-propylpentanamide
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Overview
Description
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-propylpentanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phthalazinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-propylpentanamide typically involves the reaction of 4-oxo-3,4-dihydrophthalazine with a suitable alkylating agent. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity. For instance, a common method involves dissolving 4-oxo-3,4-dihydrophthalazine in anhydrous tetrahydrofuran, followed by the addition of the alkylating agent and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-propylpentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phthalazinone core allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-propylpentanamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-propylpentanamide involves its interaction with specific molecular targets. The phthalazinone core is known to inhibit certain enzymes, such as poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2,2-difluoroacetate
- Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate
- 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acid
Uniqueness
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-propylpentanamide is unique due to its specific alkyl chain, which can influence its biological activity and solubility. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in biological systems .
Biological Activity
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-propylpentanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a phthalazinone moiety, which is known for its diverse biological activities. The synthesis typically involves coupling reactions that incorporate the phthalazinone structure into various pharmacophores. For instance, one method described involves the reaction of 2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acid with different amines to yield derivatives like this compound .
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant anticancer activity. For example, derivatives of phthalazinone have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects is primarily through the modulation of key enzymatic pathways involved in cell proliferation and survival. The presence of the phthalazinone core allows for interactions with critical targets within cancer cells, leading to apoptosis or growth inhibition.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- In Vitro Studies : A study demonstrated that phthalazinone derivatives significantly inhibited the growth of human cancer cell lines in vitro. The IC50 values ranged from nanomolar to micromolar concentrations depending on the specific derivative tested .
- In Vivo Studies : Animal models treated with these compounds exhibited reduced tumor growth compared to control groups. This suggests a promising therapeutic potential for these derivatives in cancer treatment .
- Toxicity Assessments : Toxicological evaluations indicate that certain derivatives demonstrate low cytotoxicity towards normal human cells, which is crucial for developing safe therapeutic agents .
Properties
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-7-12(8-4-2)16(21)18-11-15-13-9-5-6-10-14(13)17(22)20-19-15/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,18,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTJGOTUQUQBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCC1=NNC(=O)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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